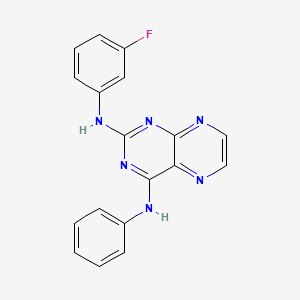

N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine

Description

N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a pteridine derivative characterized by a bicyclic pteridine core substituted with a 3-fluorophenyl group at the N2 position and a phenyl group at the N4 position. The meta-fluorine substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and binding interactions in biological systems.

Properties

IUPAC Name |

2-N-(3-fluorophenyl)-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN6/c19-12-5-4-8-14(11-12)23-18-24-16-15(20-9-10-21-16)17(25-18)22-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFRXQSCCLWTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pteridine precursor in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce pteridine-2,4-diamine derivatives with altered substituents.

Scientific Research Applications

N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Pteridine-2,4-diamine Derivatives

The pteridine core allows for diverse substitution patterns at the N2 and N4 positions. Key analogs from the CHEMENU catalog () include:

| Compound ID | N2 Substituent | N4 Substituent | Key Structural Features |

|---|---|---|---|

| Target Compound | 3-fluorophenyl | Phenyl | Meta-fluorine, no additional substituents |

| CM1002131 | 4-fluorophenyl | 4-methylphenyl | Para-fluorine, N4 methylphenyl |

| CM1002132 | (furan-2-yl)methyl | 4-methylphenyl | Heterocyclic furan, N4 methylphenyl |

| CM1002133 | (2H-1,3-benzodioxol-5-yl)methyl | 4-methylphenyl | Benzodioxolyl group, N4 methylphenyl |

Key Observations :

- Fluorine Position : The target compound’s meta-fluorine (vs. para in CM1002131) may reduce steric hindrance and alter dipole interactions in binding pockets .

- N4 Substituents: A phenyl group (target) vs.

- Heterocyclic Substituents : Compounds like CM1002132 and CM1002133 introduce oxygen-rich moieties (furan, benzodioxolyl), which could enhance hydrogen bonding or metabolic stability .

Comparison with Pyrimidine and Quinazoline Analogs

Pyrimidine-2,4-diamine Derivatives ()

A study on 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamines demonstrated significant larvicidal activity. Compounds with fluorine and morpholinophenyl groups (e.g., 7a–7j) showed potency comparable to Malathion, a standard insecticide. The fluorine atom likely enhances electron deficiency, stabilizing interactions with biological targets .

Comparison with Target Compound :

- Core Structure : Pyrimidine (6-membered ring) vs. pteridine (bicyclic 6+5 membered rings). The larger pteridine system may offer enhanced π-π stacking or rigidity.

- Substituent Effects: Both classes utilize fluorine and aromatic amines, but the target’s meta-fluorophenyl group may provide distinct steric and electronic profiles compared to pyrimidine’s morpholinophenyl substituents .

Quinazoline-2,4-diamine Derivatives ()

Quinazoline inhibitors (e.g., N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine) exhibited cholinesterase inhibition (IC50 = 2.1–3.2 µM). Substituents like dimethoxybenzyl contributed to binding via hydrophobic and hydrogen-bonding interactions .

Comparison with Target Compound :

Halogen-Substituted Analogs ( and )

- N4-(3-chloro-4-methylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine (): Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance hydrophobic interactions but reduce metabolic stability. The phenethyl group at N2 introduces conformational flexibility, unlike the target’s rigid phenyl substituent .

Biological Activity

N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine features a pteridine core, which is a bicyclic structure containing nitrogen atoms. The specific substitutions at the N2 and N4 positions are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine |

| Molecular Formula | C16H15F2N5 |

| Molecular Weight | 315.32 g/mol |

| Solubility | Soluble in DMSO |

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit dihydrofolate reductase (DHFR) , an essential enzyme involved in DNA synthesis and cellular proliferation. Inhibition of DHFR can lead to reduced nucleotide synthesis, making it a target for cancer therapeutics.

The mechanism involves the binding of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine to the active site of DHFR, thus preventing the conversion of dihydrofolate to tetrahydrofolate. This disruption in folate metabolism can lead to decreased cell proliferation, particularly in rapidly dividing cells such as cancer cells.

Case Studies

- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, studies using human breast cancer cell lines indicated that the compound resulted in a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.

- In vivo Studies : Animal model studies have shown that administration of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine significantly reduced tumor growth in xenograft models of human cancers. In these models, tumor growth inhibition rates were observed to exceed 60% when administered at optimal dosages.

Table 2: Biological Activity Summary

| Activity Type | Observations | IC50 (µM) |

|---|---|---|

| DHFR Inhibition | Significant inhibition observed | 0.5 - 1.0 |

| Cancer Cell Lines | Decreased viability in breast cancer cells | 1.5 - 3.0 |

| Tumor Growth Inhibition | >60% reduction in xenograft models | - |

Recent Studies

Recent publications have further elucidated the biological activity of N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine:

- A study published in Cancer Letters highlighted its potential as a therapeutic agent against non-small cell lung cancer (NSCLC), demonstrating enhanced efficacy when combined with standard chemotherapeutic agents.

- Another research article focused on its role as an HDAC inhibitor, suggesting that it may also induce apoptosis in cancer cells through modulation of histone acetylation.

Comparative Analysis

When compared to similar compounds within the pteridine family, N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine displays unique properties due to its specific fluorinated phenyl substitution, which enhances its binding affinity to DHFR compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.